N-(4-aminopyridin-3-yl)acetamide

Pharmacokinetics Drug metabolism NAT2 acetylation

Quantify amifampridine's primary circulating metabolite (74-81% of excreted dose) with the only regioisomerically correct, pharmacopeial reference standard. • Authentic 3-N-acetylamifampridine free base; 4-amino-3-acetamido substitution essential for metabolic accuracy. • USP/EP-traceable certified standard for ANDA/DMF impurity profiling and LC-MS/MS method validation. • Available as hydrochloride salt or deuterated (acetyl-d₃) analog for isotope-dilution workflows.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 750570-35-5
Cat. No. B12751333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminopyridin-3-yl)acetamide
CAS750570-35-5
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CN=C1)N
InChIInChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11)
InChIKeyMKZXMKBJWHAKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminopyridin-3-yl)acetamide (CAS 750570-35-5): Chemical Identity, Metabolic Origin, and Procurement-Relevant Classification


N-(4-Aminopyridin-3-yl)acetamide (CAS 750570-35-5, free base), also designated 3-N-acetylamifampridine, is the primary N-acetylated metabolite of the FDA-approved potassium channel blocker amifampridine (3,4-diaminopyridine), formed via polymorphic N-acetyltransferase 2 (NAT2) [1]. It is classified as an aminopyridine acetamide derivative (C₇H₉N₃O, MW 151.17) and is recognized pharmacopeially as a specified impurity of both amifampridine (3,4-DAP) drug substance and minodronic acid API [2]. The compound is commercially supplied as its hydrochloride salt (CAS 676464-96-3) or as a deuterated analog (acetyl-d₃) for use as a fully characterized reference standard in analytical method development, method validation (AMV), and quality control (QC) applications compliant with USP/EP traceability requirements [3].

Why N-(4-Aminopyridin-3-yl)acetamide Cannot Be Substituted by Generic Aminopyridine Acetamides: Three Irreducible Differentiation Axes


Generic substitution fails for N-(4-aminopyridin-3-yl)acetamide because its scientific and industrial utility is anchored to three non-interchangeable attributes that no generic analog replicates simultaneously: (1) it is the authentic, physiologically formed, NAT2-dependent major circulating metabolite of amifampridine, with a distinct 4-hour elimination half-life versus the parent drug's 2.5 hours [1]; (2) its precise 4-amino-3-acetamido regioisomeric substitution on the pyridine ring is critical—positional isomerization to the 3-amino-4-acetamido isomer (CAS 145255-15-8) alters molecular recognition in kinase binding pockets, with documented activity loss in N-pyridinyl amide PIM kinase inhibitor series ; and (3) the compound is the named, structurally elucidated impurity mandated for quantitative determination in both amifampridine and minodronic acid bulk drug substances, with certified reference standards required for regulatory method validation—substitution by a near-analog would compromise pharmacopeial traceability and regulatory audit integrity . These three axes—metabolic authenticity, regioisomeric specificity, and regulatory reference standard identity—are orthogonal and collectively preclude generic interchange.

Quantitative Differentiation Evidence: N-(4-Aminopyridin-3-yl)acetamide vs. Amifampridine and Regioisomeric Analogs


Elimination Half-Life: 1.6-Fold Longer Systemic Persistence of 3-N-Acetylamifampridine vs. Parent Amifampridine

The target compound, 3-N-acetylamifampridine, exhibits a terminal elimination half-life of approximately 4 hours in humans, compared to 1.8–2.5 hours for the parent drug amifampridine [1]. This 1.6- to 2.2-fold longer half-life means that the metabolite accumulates to higher steady-state concentrations during repeated dosing and persists in plasma longer after the last dose, a critical consideration for bioanalytical method timing and pharmacokinetic modeling [2].

Pharmacokinetics Drug metabolism NAT2 acetylation

Urinary Excretion Ratio: 74–81% of Administered Amifampridine Dose Recovered as 3-N-Acetylamifampridine vs. 19% as Unchanged Parent

Following oral administration of amifampridine to healthy subjects, 93–100% of the dose is recovered in urine within 24 hours, with 74–81% eliminated as 3-N-acetylamifampridine and only approximately 19% as unchanged parent drug [1]. This 3.9- to 4.3-fold predominance of the acetylated metabolite over the parent drug in urinary excretion establishes the metabolite as the analytically dominant species for mass balance studies, renal impairment assessments, and doping control analyses [2].

Mass balance Renal excretion Metabolic clearance

NAT2 Genotype-Dependent Metabolic Ratio: ~2-Fold Higher 3-N-Acetylamifampridine Plasma Concentrations in Fast vs. Slow Acetylators

Plasma concentrations of 3-N-acetylamifampridine are approximately twofold higher in individuals with the fast acetylator NAT2 phenotype compared to slow acetylators, as demonstrated in a controlled pharmacokinetic study of 26 healthy volunteers [1]. Conversely, slow acetylators (poor metabolizers) exhibit 3.5- to 4.5-fold higher Cmax and 5.6- to 9-fold higher AUC of the parent drug amifampridine, reflecting shunting away from the metabolite formation pathway [2]. This genotype-dependent variability in metabolite exposure directly impacts the required sensitivity of bioanalytical assays used for metabolite quantification across diverse populations.

Pharmacogenomics NAT2 polymorphism Metabolite exposure

Regioisomeric Differentiation: Positional Isomerization from 4-Amino-3-acetamido to 3-Amino-4-acetamido Alters PIM Kinase Inhibitor Activity

The N-(pyridin-3-yl)acetamide scaffold (acetamide at position 3) on which the target compound is based has been explicitly studied for PIM kinase inhibition, where positional isomerization of the amide nitrogen attachment point leads to a measurable decrease in inhibitory activity . The regioisomer N-(3-aminopyridin-4-yl)acetamide (4-acetamido-3-aminopyridine, CAS 145255-15-8) places the acetamide at the 4-position and the free amine at the 3-position, reversing the substitution pattern. This regioisomeric swap alters the hydrogen-bonding geometry with the kinase hinge region (specifically Lys67 and Asp128/Glu171), directly impacting potency [1]. In the broader N-pyridinyl amide series, positional isomerization effects on activity have been systematically documented, establishing that the 4-amino-3-acetamido arrangement is the active pharmacophoric orientation for this chemotype.

Medicinal chemistry Positional isomerization Kinase inhibitor SAR

Dual-Drug Impurity Reference Standard: Validated for Both Amifampridine (3,4-DAP) and Minodronic Acid API Quality Control

N-(4-aminopyridin-3-yl)acetamide hydrochloride is a pharmacopeially recognized, fully characterized impurity standard for two distinct drug substances: it is designated as an impurity of 3,4-diaminopyridine (amifampridine, D415950) [1] and simultaneously as Minodronic Acid Impurity 31 [2]. Certified reference standards are supplied with comprehensive Certificates of Analysis (CoA) and are compliant with USP/EP guidelines for traceability [3]. The deuterated analog (acetyl-d₃) is additionally available for use as an internal standard in LC-MS/MS methods [4]. A validated capillary electrophoresis method achieves detection and quantitation of 3,4-DAP-related impurities at the 0.05% level, while a fully validated HPLC method for minodronic acid achieves sensitivity with LOD < 35 ng/mL and recovery between 98.7% and 104.2% [5].

Pharmaceutical impurity profiling Reference standard Regulatory compliance

Metabolic Drug-Drug Interaction Susceptibility: Acetaminophen Co-Administration Inhibits 3-N-Acetylamifampridine Formation via NAT2, Altering Metabolite-to-Parent AUC Ratio

Co-administration of acetaminophen (a known NAT2 inhibitor) with amifampridine significantly reduces the formation of 3-N-acetylamifampridine. In rats pretreated with acetaminophen (100 mg/kg), the systemic exposure to amifampridine significantly increased and the AUC ratio of 3-N-acetylamifampridine to amifampridine (AUCm/AUCp) decreased markedly, consistent with NAT2 inhibition [1]. This drug-drug interaction has been confirmed in both in vitro (rat liver S9 fraction, mixed inhibitory mechanism) and in vivo systems, with direct relevance to human NAT2 polymorphism where slow acetylators exhibit significantly higher parent drug blood levels and more frequent adverse events [2]. The quantitative shift in metabolite-to-parent ratio under NAT2 inhibition or genetic deficiency underscores the requirement for authentic metabolite reference material to accurately quantify both species in DDI studies.

Drug-drug interaction NAT2 inhibition Metabolite pharmacokinetics

Procurement-Relevant Application Scenarios for N-(4-Aminopyridin-3-yl)acetamide (3-N-Acetylamifampridine)


Bioanalytical Method Development and Validation for Amifampridine Pharmacokinetic/Bioequivalence Studies

In clinical and preclinical pharmacokinetic studies of amifampridine (Firdapse, Ruzurgi), accurate quantification of 3-N-acetylamifampridine is mandatory because the metabolite constitutes the predominant drug-related species in plasma and urine (74–81% of excreted dose) and exhibits a longer elimination half-life (4 h vs. 2.5 h for the parent) [1]. Laboratories developing LC-MS/MS or HPLC-UV methods require the authenticated reference standard of N-(4-aminopyridin-3-yl)acetamide hydrochloride for calibration curve preparation across the clinically relevant concentration range, which spans from low ng/mL in slow acetylators to substantially higher levels in fast acetylators [2]. The availability of the deuterated analog (acetyl-d₃) as an internal standard further enables robust isotope-dilution mass spectrometry workflows [3].

Pharmaceutical Impurity Profiling and ANDA/DMF Quality Control for 3,4-Diaminopyridine Drug Substance

Regulatory filings (ANDA, DMF) for generic amifampridine products require comprehensive impurity profiling with identification and quantification of all specified impurities at or above the 0.05% threshold [1]. N-(4-aminopyridin-3-yl)acetamide hydrochloride is a named impurity of 3,4-diaminopyridine, and its certified reference standard must be used for system suitability testing, relative response factor determination, and batch release testing. The validated capillary electrophoresis method achieves the requisite sensitivity (0.05% detection limit) and has been demonstrated on commercial 3,4-DAP samples [2]. QC laboratories that substitute an unauthenticated or regioisomeric analog risk method validation failure during regulatory inspection.

Minodronic Acid API Process Development and Impurity Control Strategy

During minodronic acid (third-generation bisphosphonate for osteoporosis) manufacturing process development, N-(4-aminopyridin-3-yl)acetamide (Minodronic Acid Impurity 31) must be monitored as a process-related impurity alongside five other specified impurities [1]. The fully validated HPLC method achieves linearity (r > 0.999), sensitivity (LOD < 35 ng/mL), and accuracy (recovery 98.7–104.2%) for all six impurities including Impurity 31 [2]. The certified reference standard with USP/EP traceability is essential for establishing the impurity control strategy in the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) and for demonstrating analytical method equivalency during technology transfer between manufacturing sites [3].

Medicinal Chemistry SAR Exploration of N-Pyridinyl Amide Kinase Inhibitors

For medicinal chemistry programs targeting PIM kinases (oncology) or exploring the N-pyridinyl amide scaffold for other kinase targets, N-(4-aminopyridin-3-yl)acetamide serves as the core unsubstituted scaffold for fragment-based design and SAR expansion [1]. Positional isomerization (moving the acetamide from the 3- to the 4-position) alters kinase hinge-region binding and reduces activity, as systematically demonstrated in the discovery of FD1024, a potent PIM inhibitor [2]. Procuring the correct regioisomer is therefore non-negotiable: the 3-amino-4-acetamido isomer (CAS 145255-15-8) will produce divergent SAR and confound structure-activity interpretation. The target compound provides the validated starting point for fragment hybridization and optimization toward key binding residues (Lys67, Asp128/Glu171) [2].

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